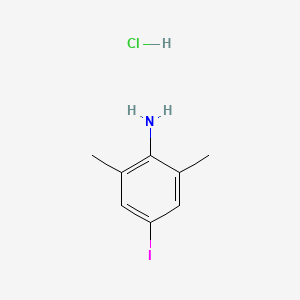

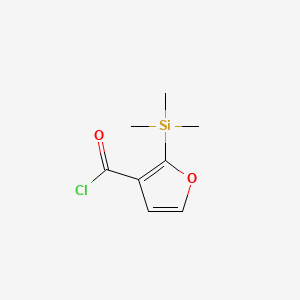

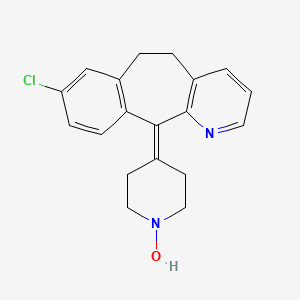

![molecular formula C19H28Cl2N2O6Si B584364 (1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate CAS No. 864529-27-1](/img/structure/B584364.png)

(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a tert-butyldimethylsilyl group , which is often used as a protecting group in organic synthesis . This group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl groups can be introduced using reagents like tert-butyldimethylsilyl chloride . Di-tert-butylsilane, another related compound, can be used to synthesize various organosilicon compounds .Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of the constituent groups. The tert-butyldimethylsilyl group, for example, has a molecular formula of C6H15Si .Wissenschaftliche Forschungsanwendungen

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern, which is often used in chemical transformations . The crowded tert-butyl group can elicit characteristic applications, making it a valuable component in various chemical reactions .

Biosynthetic and Biodegradation Pathways

The tert-butyl group’s unique reactivity pattern also has implications in biosynthetic and biodegradation pathways . This suggests that the compound could be used in biological research, particularly in studying these pathways .

High-Voltage Lithium Metal Batteries

Compounds with a tert-butyl group have been found to be effective additives for high-voltage lithium metal batteries . They can form a flat and dense SEI layer on the surface of the lithium anode, which inhibits the consumption of the electrolyte and improves the electrochemical reversibility .

Proteomics Research

The compound is listed as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the analysis of protein structure, function, and interactions .

Oligoribonucleotide Synthesis

The compound could potentially be used in the synthesis of oligoribonucleotides . Oligoribonucleotides are short RNA molecules that have wide-ranging applications in research, particularly in the field of genetics .

Molecular Beacons in PCR Amplification

The compound could potentially be used in the development of molecular beacons for monitoring the PCR amplification process . This would be particularly useful in genetic research and diagnostics .

Inhibitor of Gene Expression

The compound could potentially be used in the development of small interference RNA (siRNA) as an inhibitor of gene expression . This would have wide-ranging applications in genetic research, particularly in the study of gene function and the development of gene therapies .

Technological Innovation

Interdisciplinary research involving such compounds can potentially lead to remarkable advancements in technological innovation . The interdisciplinarity of scientific research and their technological impact is a prominent subject of academic discourse .

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would depend on its properties and potential applications. Given the use of tert-butyldimethylsilyl groups as protecting groups in organic synthesis , it’s possible that this compound could have applications in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

[(1S,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLYOAVJFORAKJ-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747316 |

Source

|

| Record name | (1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate | |

CAS RN |

864529-27-1 |

Source

|

| Record name | (1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

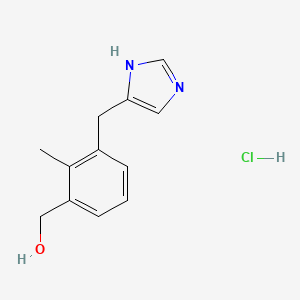

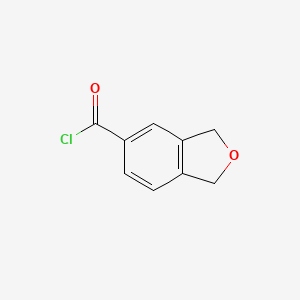

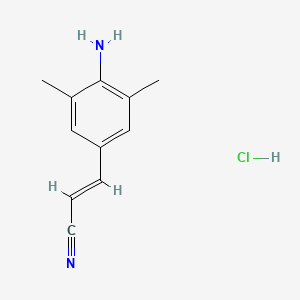

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)